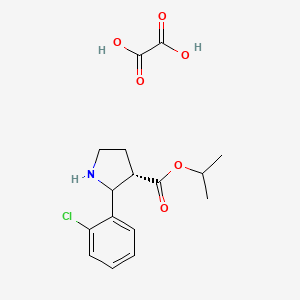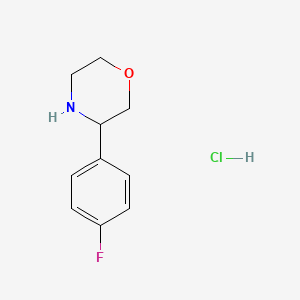
3-(4-Fluorophenyl)morpholine hydrochloride
Vue d'ensemble
Description
3-(4-Fluorophenyl)morpholine hydrochloride (3-FPM HCl) is a novel synthetic compound that has recently become a popular research chemical. It is an analogue of the popular stimulant drug 4-Fluoroamphetamine (4-FA) and has a variety of potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Characterization
3-(4-Fluorophenyl)morpholine hydrochloride has been synthesized and characterized in multiple studies, demonstrating its versatility as an intermediate in the production of various biologically active compounds. For instance, its synthesis involves techniques such as amination, cyclization, and acidification to achieve high yields, showcasing its relevance in organic synthesis research (Yuan, 2012). Moreover, its crystal structure and other physicochemical properties have been elucidated through spectroscopic methods, further emphasizing its importance in drug development processes (S.V et al., 2019).
Biological Activities
The biological activity of derivatives of this compound has been a significant area of interest. Studies have reported on its potential antidepressant activities, suggesting its utility in developing new therapeutic agents for treating depression. For example, its antidepressive potential was evaluated using animal models, providing a foundation for further investigation into its therapeutic applications (Yuan, 2012). Additionally, the compound's derivatives have shown promising results in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting its potential as a neurokinin-1 receptor antagonist (Harrison et al., 2001).
Antimicrobial and Antitumor Activities
Research has also explored the antimicrobial and antitumor potentials of this compound derivatives. For instance, compounds synthesized from this chemical have demonstrated remarkable anti-tuberculosis activity and superior antimicrobial properties, presenting a compelling case for their use in combating infectious diseases (S.V et al., 2019). The compound's derivatives have also been investigated for their antitumor activities, showing distinct inhibition on the proliferation of various cancer cell lines and suggesting a potential role in cancer therapy (Tang & Fu, 2018).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGZVNCXNNRNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



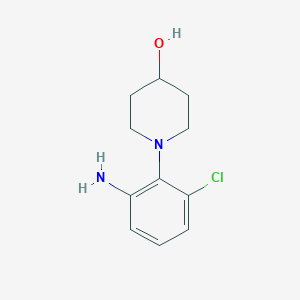
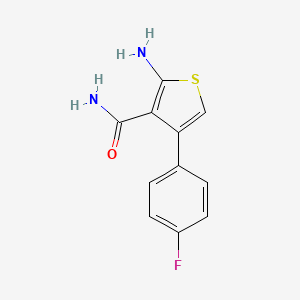

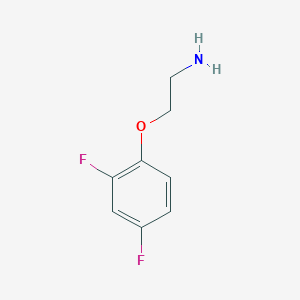
![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)
![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

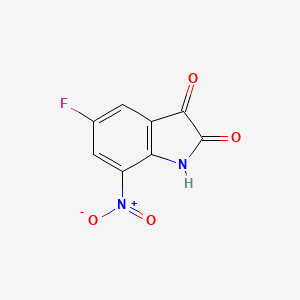
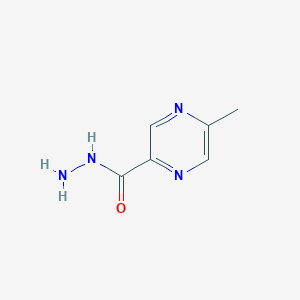
![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)

